- Preparation of diphenyl aminopyrimidine compounds as JAK2 kinase inhibitors, China, , ,
Cas no 936092-53-4 (N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide)

936092-53-4 structure
商品名:N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide
CAS番号:936092-53-4
MF:C15H19ClN4O2S
メガワット:354.854960680008
MDL:MFCD16619372
CID:844605
PubChem ID:53401091
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide
- Benzenesulfonamide, 3-[(2-chloro-5-methyl-4-pyrimidinyl)amino]-N-(1,1-dimethylethyl)-
- N-tert-butyl-3-(2-chloro-5-methyl-pyrimidin-4-ylamino)-benzenesulfonamide
- N-tert-butyl-3-(2-chloro-5-methylpyrimidin-4-ylamino)benzenesulfonamide
- 3-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1,1-dimethylethyl)benzenesulfonamide (ACI)
- N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamide
- SB58008
- W16891
- N-t-butyl-3-(2-chloro-5-methyl-pyrimidin-4-ylamino)-benzenesulfon amide
- VINYOUWDZHOVFB-UHFFFAOYSA-N
- AKOS037647203
- CS-0061358
- MFCD16619372
- SY269487
- 936092-53-4
- 3-[(2-CHLORO-5-METHYL-4-PYRIMIDINYL)AMINO]-N-(TERT-BUTYL)BENZENESULFONAMIDE
- SCHEMBL265954
- 3-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1,1-dimethylethyl)benzenesulfonamide
- VCE2F4KT2L
- N-tert-butyl-3-[(2-chloro-5-methyl-3,4-dihydropyrimidin-4-ylidene)amino]benzene-1-sulfonamide
- N-(tert-Butyl)-3-[(2-chloro-5-methyl-4-pyrimidinyl)amino]benzenesulfonamide
- AS-72812
- DTXSID30694794
- N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzene-1-sulfonamide
-
- MDL: MFCD16619372
- インチ: 1S/C15H19ClN4O2S/c1-10-9-17-14(16)19-13(10)18-11-6-5-7-12(8-11)23(21,22)20-15(2,3)4/h5-9,20H,1-4H3,(H,17,18,19)
- InChIKey: VINYOUWDZHOVFB-UHFFFAOYSA-N
- ほほえんだ: O=S(C1C=C(NC2C(C)=CN=C(Cl)N=2)C=CC=1)(NC(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 354.0917247g/mol
- どういたいしつりょう: 354.0917247g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 489
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 92.4Ų
じっけんとくせい
- 密度みつど: 1.312
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide セキュリティ情報
- ちょぞうじょうけん:Sealed in dry,2-8°C
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A745808-1g |
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |
936092-53-4 | 95% | 1g |
$156.0 | 2025-02-26 | |
Chemenu | CM128417-250mg |
N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |
936092-53-4 | 95% | 250mg |
$56 | 2024-07-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD165856-5g |
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |
936092-53-4 | 95% | 5g |
¥2782.0 | 2024-04-17 | |
TRC | N077985-5mg |
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |
936092-53-4 | 5mg |
$ 370.00 | 2022-06-03 | ||
TRC | N077985-2.5mg |
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |
936092-53-4 | 2.5mg |
$ 200.00 | 2022-06-03 | ||
TRC | N077985-10mg |
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |
936092-53-4 | 10mg |
$ 585.00 | 2022-06-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD165856-1g |
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |
936092-53-4 | 95% | 1g |
¥795.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131998-100mg |
N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamide |
936092-53-4 | 97% | 100mg |
¥448.00 | 2024-04-24 | |
Chemenu | CM128417-1g |
N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |
936092-53-4 | 95% | 1g |
$282 | 2021-08-05 | |
Matrix Scientific | 099343-1g |
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide, 95+% |
936092-53-4 | 95+% | 1g |
$639.00 | 2023-09-06 |
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide 合成方法
合成方法 1
はんのうじょうけん
1.1 Solvents: Methanol , Water ; rt → 45 °C; overnight, 45 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 3 h, reflux
リファレンス
- N-tert-butyl-3-[(5-methyl-2-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide for treating myelofibrosis, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 2 h, rt → 100 °C
リファレンス
- Preparation of diphenylpyrimidine diamine derivative as HDAC and JAK dual-targeting inhibitors for treatment of cancer, China, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 3 h, reflux; reflux → rt
リファレンス
- Preparation of pyrimidine derivatives as JAK kinases inhibitors, United States, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 2 h, 100 °C
リファレンス
- Synthesis and biological evaluation of novel 2,4-dianilinopyrimidine derivatives as potent dual janus kinase 2 and histone deacetylases inhibitorsJournal of Molecular Structure, 2022, 1253,,
合成方法 6
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Cobalt (mannitol, sorbitol, xylitol, tartaric acid, malic acid, citric acid coated magnetic nanoparticles) Solvents: γ-Valerolactone ; 18 h, 80 °C
リファレンス
- A Pd/Cu-Free magnetic cobalt catalyst for C-N cross coupling reactions: synthesis of abemaciclib and fedratinibGreen Chemistry, 2021, 23(14), 5222-5229,
合成方法 7
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 3 h, reflux
リファレンス
- Compositions and methods for treating myelofibrosis, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 3 h, reflux; reflux → rt
リファレンス
- Preparation of bi-aryl 2,4-pyrimidinediamines as inhibitors of kinases, United States, , ,
合成方法 9
はんのうじょうけん
1.1 Solvents: Methanol , Water ; 25 °C; 20 h, 45 °C
リファレンス
- Preparation of phenylpyrimidine diamine derivative and application thereof, China, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ; 72 h, 120 °C
リファレンス
- Preparation of oxoindoline derivatives as protein function modulators, World Intellectual Property Organization, , ,
合成方法 11
はんのうじょうけん
リファレンス
- Preparation of bi-aryl 2,4-pyrimidinediamines as inhibitors of kinases, United States, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] ; rt; rt → 100 °C; 6 h, 100 °C
1.2 Solvents: 1,4-Dioxane ; 0.5 h
1.2 Solvents: 1,4-Dioxane ; 0.5 h
リファレンス
- Synthetic technique of TG101209 for treating bone marrow hyperplastic tumorJingxi Huagong, 2014, 31(7), 866-869,
合成方法 13
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Cobalt , Silica Solvents: Polyethylene glycol ; 60 °C
リファレンス
- Sustainable synthesis of potential antitumor new derivatives of Abemaciclib and Fedratinib via C-N cross coupling reactions using Pd/Cu-free Co-catalystMolecular Catalysis, 2022, 517,,
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Raw materials
- 3-Bromo-N-tert-butylbenzenesulfonamide
- 2-chloro-5-methylpyrimidin-4-amine
- 2,4-Dichloro-5-methylpyrimidine
- 3-Amino-N-(Tertbutylbenzenesulfonamide
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Preparation Products
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide 関連文献
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
936092-53-4 (N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide) 関連製品
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:936092-53-4)N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide

清らかである:99%
はかる:5g
価格 ($):563.0